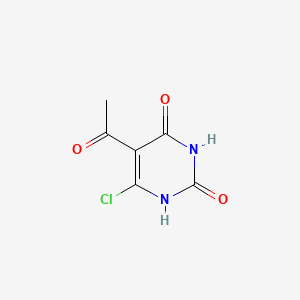
2-(6-Fluoropyridine-3-yl)acetimidamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Fluoropyridine-3-yl)acetimidamidehydrochloride is a chemical compound that features a fluorinated pyridine ring. The presence of the fluorine atom in the pyridine ring imparts unique physical, chemical, and biological properties to the compound. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoropyridine-3-yl)acetimidamidehydrochloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate reagents to introduce the acetimidamide group and subsequently converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves the use of fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are optimized for large-scale production to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Fluoropyridine-3-yl)acetimidamidehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide in methanol can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can modify the functional groups present in the molecule.
Applications De Recherche Scientifique
2-(6-Fluoropyridine-3-yl)acetimidamidehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents due to its unique biological properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products that benefit from the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of 2-(6-Fluoropyridine-3-yl)acetimidamidehydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the acetimidamide group.
3-Fluoropyridine: Another fluorinated pyridine with the fluorine atom in a different position, leading to different reactivity and properties.
Uniqueness
2-(6-Fluoropyridine-3-yl)acetimidamidehydrochloride is unique due to the presence of both the fluorine atom and the acetimidamide group, which together impart distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H9ClFN3 |
|---|---|
Poids moléculaire |
189.62 g/mol |
Nom IUPAC |
2-(6-fluoropyridin-3-yl)ethanimidamide;hydrochloride |
InChI |
InChI=1S/C7H8FN3.ClH/c8-6-2-1-5(4-11-6)3-7(9)10;/h1-2,4H,3H2,(H3,9,10);1H |
Clé InChI |
UAMQXBWOTBQZGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1CC(=N)N)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B13032293.png)

![(1S,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032303.png)
![(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B13032309.png)
![(R)-3-([1,1'-Biphenyl]-4-YL)-2-aminopropanoic acid hcl](/img/structure/B13032313.png)


